3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Corrosion Inhibition : Tertiary amines like "1,3-di-amino-propan-2-ol" have been synthesized for use as corrosion inhibitors on carbon steel. They form protective layers on metal surfaces and exhibit high efficiency in preventing corrosion (Gao, Liang, & Wang, 2007).
Cardioselectivity Research : Compounds similar to "3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol" have been studied for their affinity to beta-adrenoceptors, revealing insights into cardioselectivity and potential applications in cardiovascular therapies (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Structural Analysis and Crystallography : The compound has been used in crystallographic studies, aiding in understanding molecular structures and interactions (Rivera, Ríos-Motta, & Bolte, 2022).
Synthesis of Mannich Bases : Research on the stereochemistry of Mannich bases, which are similar in structure to "this compound", has been conducted to understand their synthesis and absolute configurations (Angiolini, Bizzarri, & Tramontini, 1969).
Enzymatic Studies and Asymmetric Synthesis : The compound has been utilized in enzymatic studies for the resolution of chiral amino alcohols, which is significant in the field of asymmetric synthesis, particularly for pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).
X-ray Structures and Computational Studies : Its derivatives have been characterized using X-ray crystallography and computational methods, enhancing the understanding of molecular geometry and electronic spectra (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Catalytic Transformation Research : Studies have explored the catalytic transformation of related compounds, contributing to the development of synthetic pathways in organic chemistry (Bernas, Demidova, Aho, Simakova, Kumar, Laribi, Perrichon, Leino, & Murzin, 2015).
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-methylphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-4-2-3-5-11(9)6-10(7-12)8-13/h2-5,10,13H,6-8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGVRAAJCDROMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017371-15-1 | |
Record name | 3-amino-2-[(2-methylphenyl)methyl]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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